
5-Azacytosine
Description
Historical Context and Evolution in Epigenetics Research
The history of 5-azacytidine in research dates back to its synthesis in 1964. iiarjournals.orgoup.comstemcell.com Initially, these compounds were investigated for their potential antimetabolic activities, particularly against cancer cells. stemcell.comtoku-e.comnih.gov However, a pivotal discovery revealed their ability to inhibit DNA methylation. iiarjournals.orgstemcell.comtoku-e.comnih.govmdpi.comfrontiersin.org This finding was critical as it emerged alongside the growing understanding in the 1980s and beyond that DNA methylation, specifically the methylation of cytosine residues at CpG dinucleotides, plays a crucial role in regulating gene expression. mdpi.comtandfonline.com The recognition that 5-azacytidine could induce the expression of silenced genes in transformed cell lines provided early evidence of its epigenetic effects. mdpi.com This led to the widespread use of 5-azacytidine and decitabine as tools to study the correlation between DNA demethylation and gene activation. stemcell.comnih.gov The evolution of research has since focused on understanding the precise mechanisms by which these analogs affect DNA methylation and their broader implications in various biological processes and diseases. researchgate.nettandfonline.comnih.govmdpi.com
Role as a DNA Methyltransferase Inhibitor in Research Paradigms
The primary mechanism by which 5-azacytidine and decitabine function as DNA methyltransferase (DNMT) inhibitors is through their incorporation into DNA and, in the case of 5-azacytidine, also into RNA. uscourts.govwikipedia.orgiiarjournals.orgtoku-e.commims.comaacrjournals.org When these analogs are incorporated into DNA during replication, they can form irreversible covalent adducts with DNMT enzymes. iiarjournals.orgaacrjournals.orgfda.govtocris.com This binding effectively traps the DNMTs, preventing them from methylating newly synthesized DNA strands. uscourts.govaacrjournals.orgfda.govtocris.com The resulting hypomethylation of DNA can lead to the re-expression of genes that were previously silenced by methylation, including tumor suppressor genes. uscourts.goviiarjournals.org
Research paradigms utilizing 5-azacytidine often involve treating cells or organisms with the compound to induce DNA hypomethylation and observe the downstream effects on gene expression, cellular differentiation, and various biological processes. toku-e.comfrontiersin.orgnih.gov Studies have demonstrated that the extent of DNA demethylation and subsequent gene reactivation can be dependent on the concentration and duration of exposure to the analog. iiarjournals.orgnih.gov At lower concentrations, the predominant effect is the inhibition of DNMT activity and gene re-expression, while at higher concentrations, the incorporation into DNA and RNA can lead to cytotoxicity and inhibition of protein synthesis. iiarjournals.orgtoku-e.com This dual nature has influenced research strategies, with lower doses often favored for studying epigenetic modulation. iiarjournals.orgtoku-e.com
The use of 5-azacytidine and related compounds has been instrumental in establishing the causal link between DNA methylation patterns and gene silencing in various research contexts. nih.gov Researchers employ these inhibitors to experimentally manipulate methylation levels and dissect the epigenetic regulation of specific genes or pathways. iiarjournals.orgnih.gov
Overview of Key Research Areas Investigating 5-Azacytosine
Research involving this compound and its nucleoside analogs spans a variety of fields, primarily driven by their ability to modulate DNA methylation. Key research areas include:
Epigenetics and Gene Regulation: Investigating the role of DNA methylation in gene silencing and the mechanisms by which demethylation can reactivate gene expression. iiarjournals.orgnih.govmdpi.com Studies explore how 5-azacytidine affects global and locus-specific methylation patterns and the resulting changes in chromatin structure and transcriptional activity. oup.comfrontiersin.orgfishersci.ca
Cell Differentiation and Development: Utilizing 5-azacytidine to induce differentiation in various cell types, such as embryonic stem cells and mesenchymal stem cells, by altering methylation landscapes that control developmental gene programs. toku-e.comtocris.comfishersci.ca Research in plant somatic embryogenesis has also shown that 5-azacytidine can influence differentiation processes by modifying methylation patterns. mdpi.comfrontiersin.org
Cancer Research: Studying the potential of 5-azacytidine and its analogs to reverse aberrant DNA hypermethylation observed in many cancers, which can silence tumor suppressor genes. iiarjournals.orgtoku-e.comnih.govnih.gov Research focuses on understanding the mechanisms of their anti-cancer activity, including the induction of apoptosis and cell cycle arrest, and exploring their use in combination therapies. iiarjournals.orgaacrjournals.orgnih.govhaematologica.org
Immunology: Investigating the immunomodulatory effects of 5-azacytidine, particularly its impact on T cell function and regulatory T cells, which is relevant in the context of its use in certain hematological disorders. haematologica.org
Antiviral Research: Exploring the potential antiviral properties of this compound derivatives, including their effects on viral replication and the induction of lethal mutagenesis in viruses like HIV. researchgate.nettandfonline.com
These research areas highlight the diverse applications of this compound and its analogs as valuable tools for understanding fundamental biological processes and exploring potential therapeutic strategies.
Propriétés
IUPAC Name |
6-amino-1H-1,3,5-triazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O/c4-2-5-1-6-3(8)7-2/h1H,(H3,4,5,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEFTTYGMZOIKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80239275 | |
Record name | 5-Azacytosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80239275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
931-86-2 | |
Record name | 6-Amino-1,3,5-triazin-2(1H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=931-86-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Azacytosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931862 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 931-86-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54006 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 931-86-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51100 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Azacytosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80239275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-1,3,5-triazin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.039 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-AZACYTOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5UW4MS7VR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Mechanisms of Action of 5-azacytosine
Interaction with DNA Methyltransferases: Covalent Trapping and Depletion
One of the primary mechanisms by which 5-Azacytosine exerts its effects is through its interaction with DNA methyltransferases (DNMTs). researchgate.netnih.gov DNMTs are enzymes responsible for the transfer of a methyl group to the fifth carbon of cytosine residues within DNA, a process crucial for regulating gene expression and maintaining genomic stability. researchgate.netijrti.org
When this compound is incorporated into DNA, the nitrogen atom at the fifth position of the azacytosine ring, instead of the usual carbon atom, prevents the normal methylation reaction from completing. wikipedia.orgresearchgate.netnih.gov During the catalytic cycle, a covalent bond is formed between the DNMT enzyme and the cytosine ring. wikipedia.orgresearchgate.net In the case of a normal cytosine, this bond is transient and resolved upon methylation. However, with this compound incorporated into the DNA, the absence of the carbon at the fifth position prevents the beta-elimination reaction necessary to break this covalent bond. wikipedia.orgresearchgate.net This results in the irreversible covalent trapping of the DNMT enzyme to the DNA strand containing the this compound residue. wikipedia.orgresearchgate.netnih.gov
Beyond covalent trapping, an alternative, DNA-replication-independent pathway for DNMT1 depletion by hypomethylating agents like this compound has been proposed. This involves the induction of DNMT1 degradation via a proteasomal pathway dependent on hyperphosphorylation of DNMT1 by protein kinase C delta (PKCδ). researchgate.net Phosphorylated DNMT1 is then targeted for ubiquitination and rapid proteasomal degradation. researchgate.net
Incorporation into Nucleic Acids: DNA and RNA
This compound, being a cytidine analog, can be anabolized and incorporated into both DNA and RNA during nucleic acid synthesis. wikipedia.orgfishersci.caresearchgate.net This incorporation is a critical step in its mechanism of action.
Upon cellular uptake, this compound is phosphorylated through a series of enzymatic steps. researchgate.netnih.gov Uridine cytidine kinase (UCK) phosphorylates this compound to 5-aza-CMP, which is then successively phosphorylated by nucleoside monophosphate kinases (NMPK) and nucleoside diphosphatase kinase (NDPK) to form 5-aza-CDP and 5-aza-CTP. researchgate.netnih.gov
Approximately 80-90% of this compound is believed to be incorporated into RNA. researchgate.netnih.gov The remaining fraction, after conversion of 5-aza-CDP to 5-aza-dCDP by ribonucleotide reductase, is further phosphorylated to 5-aza-dCTP and incorporated into DNA. researchgate.netnih.gov
DNA Integration and Consequences for Replication
Once converted to its deoxy form (5-aza-dCTP), this compound can be incorporated into DNA during replication, substituting for cytosine. wikipedia.orgresearchgate.netresearchgate.net This incorporation is crucial for the covalent trapping of DNMTs, as discussed in Section 2.1. wikipedia.orgresearchgate.netnih.gov
The presence of this compound in the DNA can lead to replication lesions. oup.com The covalent adducts formed between DNMTs and the this compound-substituted DNA can impede the progression of replication forks, potentially leading to their collapse and the formation of double-strand breaks. oup.com This DNA damage can activate DNA damage signaling pathways. wikipedia.orgspandidos-publications.com
The incorporation of this compound into DNA and the subsequent trapping of DNMTs result in replication-dependent global DNA demethylation. researchgate.netoup.com As cells divide, the reduced levels of functional DNMTs lead to a failure to maintain the existing methylation patterns on the newly synthesized DNA strands. wikipedia.orgresearchgate.net This passive demethylation can lead to the re-expression of genes that were previously silenced by promoter hypermethylation. researchgate.netnih.govnih.gov
RNA Integration and Impact on Cellular Processes
A significant proportion of administered this compound is incorporated into various forms of RNA, including mRNA and tRNA. wikipedia.orgresearchgate.netnih.gov This incorporation can disrupt normal RNA function and metabolism. researchgate.netnih.gov
Incorporation into RNA can lead to the disassembly of polyribosomes, affect the methylation and acceptor function of transfer RNA, and inhibit protein production. wikipedia.org Studies have shown that this compound can inhibit tRNA methylation at DNMT2 target sites, such as tRNAAsp. oncotarget.comaacrjournals.org DNMT2 is a tRNA-specific methyltransferase. oncotarget.com The inhibition of tRNA methylation by this compound may lead to destabilization of tRNA and subsequent inhibition of protein synthesis. oncotarget.com
Furthermore, RNA incorporation of this compound has been implicated in the inhibition of ribonucleotide reductase (RR), an enzyme essential for providing the deoxyribonucleotides required for DNA synthesis. nih.gov Specifically, this compound has been identified as a potent inhibitor of RRM2, a subunit of RR. nih.gov This inhibition involves direct RNA incorporation of this compound and attenuated RRM2 mRNA stability. nih.gov The perturbation of deoxyribonucleotide pools due to RR inhibition can further impact DNA synthesis. nih.gov
Influence on DNA Synthesis and Cellular Proliferation
This compound influences DNA synthesis and cellular proliferation through multiple mechanisms. The covalent trapping and depletion of DNMTs lead to DNA hypomethylation and the potential re-expression of genes, including those involved in cell cycle regulation and apoptosis, which can inhibit proliferation. researchgate.netnih.govnih.gov
The incorporation of this compound into DNA can directly impede DNA synthesis due to the formation of covalent DNMT-DNA adducts, which can block replication forks. wikipedia.orgoup.com This can lead to cell cycle arrest and, in some cases, apoptosis. wikipedia.orgnih.govspandidos-publications.com
Epigenetic Modulation and Gene Regulation by 5-azacytosine
DNA Hypomethylation and Gene Reactivation
The primary mechanism of action of 5-Azacytosine involves its incorporation into DNA during replication. Once incorporated, the nitrogen at the 5' position of the pyrimidine ring prevents methylation by DNA methyltransferases researchgate.netmdpi.com. This leads to the irreversible binding and depletion of DNMTs, particularly DNMT1, trapping them on the DNA and inhibiting their activity researchgate.netrndsystems.comtocris.com. As a result, during subsequent rounds of DNA replication, the newly synthesized DNA strands are not methylated, leading to progressive DNA hypomethylation tandfonline.com. This reduction in DNA methylation can reverse the epigenetic silencing of genes, allowing for their re-expression rndsystems.comtocris.comtandfonline.comresearchgate.net. The demethylating properties of 5-Azacytidine were identified in the 1980s, leading to further studies on its role as an epigenetic modulator researchgate.net.
Reactivation of Tumor Suppressor Genes
Aberrant DNA hypermethylation in the promoter regions of tumor suppressor genes is a common epigenetic alteration observed in many cancers, leading to their silencing researchgate.nettandfonline.comnih.gov. This compound, by inhibiting DNMTs and inducing DNA hypomethylation, can effectively reverse this hypermethylation and reactivate the expression of these silenced tumor suppressor genes researchgate.nettandfonline.comresearchgate.netnih.govresearchgate.net. This reactivation is considered a key mechanism contributing to the potential anti-tumor activity of this compound and its related compounds researchgate.netnih.gov. Studies have shown that demethylating agents like 5-aza-2'-deoxycytidine can decrease methylation in targeted regions and restore gene expression researchgate.net. For example, hypermethylation of tumor suppressor genes such as RASSF1A and CDKN2A in hepatoblastoma can be reversed by DNMT inhibitors like 5-Azacytidine, which have shown promise in reactivating these silenced genes and inhibiting cancer cell growth researchgate.net. The reactivation of genes like p16 by demethylating agents has been shown to induce cell cycle arrest, indicating the functional restoration of the gene product medicinacomplementar.com.br.
Chromatin Remodeling and Histone Modifications
DNA methylation is intricately linked with chromatin structure and histone modifications, collectively forming an epigenetic code that regulates gene expression nih.govnih.govresearchgate.net. While this compound primarily targets DNA methylation, its effects can indirectly influence chromatin remodeling and histone modification patterns. DNA methylation can recruit histone methyltransferases, leading to the establishment of repressive histone marks such as H3K9me, which results in chromatin condensation researchgate.net. Conversely, histone acetylation is generally associated with an open chromatin state conducive to transcription nih.govresearchgate.net. Studies have shown that 5-Azacytidine treatment can lead to large changes in gene regulation and that certain gene classes may switch their repression mark upon treatment (from H3K27me3 to H3K9me3 and vice versa) nih.gov. Although the direct impact of this compound on histone modifications is an area of ongoing research, its ability to alter DNA methylation patterns can influence the recruitment of proteins that modify histones, thereby affecting chromatin accessibility and gene expression nih.govnih.gov.
Effects on Gene Expression Profiles: Transcriptomic Analysis
Transcriptomic analysis, often performed using techniques like RNA sequencing and microarray analysis, has been instrumental in understanding the widespread effects of this compound on gene expression profiles. Treatment with this compound can induce significant changes in the transcriptome, leading to the upregulation of previously silenced genes and the downregulation of others nih.govnih.govnih.gov. Microarray analysis has revealed significant changes in gene expression, including the upregulation of apoptosis-related genes and the downregulation of cell proliferation-related genes in cancer cell lines treated with 5-Azacytidine nih.gov. Transcriptomic analysis has also shown that 5-Azacytidine can influence gene expression through both DNA methylation-dependent and independent mechanisms nih.gov. In studies on plant systems, transcriptomic analysis has revealed that 5-Azacytidine can regulate various pathways under stress conditions peerj.comfrontiersin.org. For example, in Akebia trifoliata seedlings under saline-alkaline stress, 5-Azacytidine treatment influenced pathways related to plant hormone signal transduction, phenylpropanoid biosynthesis, and photosynthesis, among others peerj.com.
Here is a representation of differential gene expression findings from a transcriptomic analysis:
Biological Process/Pathway | Effect of 5-Azacytidine Treatment (Example) | Reference |
Apoptosis | Upregulation of related genes | nih.govmdpi.com |
Cell Proliferation | Downregulation of related genes | nih.gov |
Chemokine Signaling | Affected expression | mdpi.com |
PI3K/AKT Pathway | Affected expression | mdpi.com |
Plant Hormone Signal Transduction | Regulation of auxin pathway genes | peerj.com |
Photosynthesis | Enhanced expression of photosystem genes | peerj.com |
Role in Cellular Differentiation and Reprogramming
This compound has been shown to play a role in influencing cellular differentiation and facilitating cellular reprogramming. Its ability to induce DNA hypomethylation and reactivate silenced genes is particularly relevant in developmental processes where epigenetic modifications play a crucial role in establishing and maintaining cell fate mdpi.comnih.gov. 5-Azacytidine has been reported to improve the efficiency of reprogramming of stem cells and induce differentiation of mesenchymal stem cells into cardiomyocytes rndsystems.comtocris.com. It has been used in protocols to transdifferentiate cells in vitro pnas.org. The exposure of differentiated cells to 5-Azacytidine has been shown to re-establish the expression of pluripotency markers nih.gov.
Somatic Cell Reprogramming to Pluripotent Stem Cells
This compound has been utilized to enhance the efficiency of somatic cell reprogramming to induced pluripotent stem cells (iPSCs). Reprogramming somatic cells to pluripotency often involves overcoming epigenetic barriers that maintain the differentiated state pnas.orgnih.gov. By reducing DNA methylation, this compound can help to "reset" the epigenetic landscape, making the somatic cells more amenable to reprogramming factors pnas.orgstemcell.comahajournals.org. It has been shown to increase the reprogramming efficiency of mouse fibroblasts to iPS cells by inducing full reprogramming of partially reprogrammed cells stemcell.com. Studies have demonstrated that treatment with 5-Azacytidine can increase reprogramming efficiency when used in conjunction with transcription factors ahajournals.orgnih.gov. Furthermore, 5-Azacytidine, in combination with growth factors, has been shown to convert primary somatic cells into induced multipotent stem (iMS) cells pnas.org. Chemical approaches, including the use of epigenetic regulators like 5-Azacytidine, are being explored to manipulate cell fate and generate human pluripotent stem cells researchgate.net.
Induction of Specific Cell Lineage Differentiation
This compound (5-AzaC), a nucleoside analog, has been recognized for its ability to induce differentiation in various cell types, primarily through its inhibitory effect on DNA methyltransferases (DNMTs). This inhibition leads to DNA hypomethylation, which can reactivate genes silenced by methylation, thereby influencing cellular fate and promoting differentiation down specific lineages. The compound acts by being incorporated into DNA and RNA, and at therapeutic doses, it inhibits DNMTs, leading to a reduction in DNA methylation. oncotarget.comaacrjournals.org Specifically, 5-AzaC is a potent inhibitor of DNMT1, inducing its ubiquitin-dependent degradation. oncotarget.com This hypomethylation is suggested to occur because DNA synthesis continues even when there is insufficient active DNMT. aacrjournals.org
Research has demonstrated the capacity of 5-AzaC to induce differentiation in various cell types. For instance, it has been shown to convert the mouse embryonic cell line C3H 10T1/2 into differentiated chondrocytes, adipocytes, and skeletal muscle. nih.gov Clonal analysis indicated that 5-AzaC converts these cells into stable, determined, but undifferentiated stem cell lineages capable of differentiating into myofibers, chondrocytes, and adipocytes. nih.gov This conversion is accompanied by specific changes in protein synthetic patterns unique to each lineage. nih.gov It is proposed that 5-AzaC achieves this by hypomethylating "determination" regulatory loci that establish stem cell lineages with restricted differentiation potential. nih.gov These findings suggest that as few as 1-3 hypomethylation events per cell might be sufficient to activate these hypothesized regulatory loci. nih.gov
Furthermore, 5-AzaC has been investigated for its potential to induce differentiation of mesenchymal stem cells (MSCs) into various lineages. Studies have shown that 5-AzaC can promote the differentiation of MSCs towards myocytes and cardiomyocytes. diva-portal.orgmedcraveonline.comoup.com The treatment of bone marrow mesenchymal stem cells with 5-AzaC has resulted in the formation of cardiac-like cells. medcraveonline.com Combining 5-AzaC with other factors, such as angiotensin II or TGF-β, has shown enhanced differentiation of adipose-derived or bone marrow-derived MSCs towards cardiomyocytes, with increased expression of cardiac-specific genes like cTnT and GATA4. medcraveonline.comcjter.com
The effectiveness of 5-AzaC in inducing differentiation can be influenced by factors such as concentration and duration of exposure. Studies on human first-trimester fetal mesenchymal stem cells (hfMSCs) demonstrated that longer induction periods (e.g., 21 days compared to 24 or 48 hours) with 10 µmol/l 5-AzaC resulted in a higher percentage of cells differentiating into cardiomyocyte-like cells, exhibiting myotube-like structures and expressing myocardium-specific proteins. oup.comoup.com
In the context of cancer research, abnormal DNA hypermethylation is recognized as a potential therapeutic target, and DNA methylation-reducing drugs like 5-Azacytidine have been explored. oncotarget.com In a patient-derived IDH1 mutant glioma xenograft model, long-term administration of 5-Azacytidine led to reduced DNA methylation at promoter loci, induction of glial differentiation, and a significant reduction in tumor growth. oncotarget.com This suggests that promoting differentiation in cancer cells via demethylation can be a strategy for tumor regression.
While 5-AzaC is a powerful tool for inducing differentiation, the response can be complex and influenced by the specific cell type and experimental conditions. For example, while it promotes differentiation in some contexts, it can also induce cell death at higher concentrations. aacrjournals.orgmdpi.com
Modulation of Plant Somatic Embryogenesis
DNA methylation plays a significant role in regulating plant growth and development, including the process of somatic embryogenesis (SE). mdpi.comresearchgate.netresearchgate.net SE is a crucial biotechnological technique for plant propagation and genetic improvement, involving the development of somatic cells into embryos. researchgate.netoup.com The balance between hypomethylation and hypermethylation appears to be key to the success of SE. mdpi.comresearchgate.net
This compound (5-AzaC), as a DNA methylation inhibitor, has been widely used to study the epigenetic mechanisms regulating plant SE. mdpi.comresearchgate.netresearchgate.net Its application in SE protocols aims to modify DNA methylation levels and consequently influence the embryogenic response. mdpi.comresearchgate.net Studies across various plant species, including Pinus pinaster, Brassica napus, Hordeum vulgare, and Theobroma cacao, have shown that 5-AzaC can have a positive impact on SE. mdpi.com
The effect of 5-AzaC on plant SE is species-dependent and highly influenced by the concentration used and the timing of application. mdpi.commdpi.com For instance, in coconut (Cocos nucifera L.), supplementing the culture medium with 15 µM 5-AzaC, in combination with specific auxins and thidiazuron, enhanced the formation of embryogenic calli, somatic embryos, and plantlet regeneration. researchgate.net Global DNA methylation levels peaked early in the culture, decreased after 5-AzaC pretreatment, and then re-established at a reduced level. researchgate.net Increased expression of DNA methyltransferase genes at initial and later stages indicated the importance of DNA methylation in the SE process. researchgate.net
However, the application of 5-AzaC does not always yield positive results. In Coffea canephora, adding 5-AzaC in the first seven days of SE inhibited the embryogenic response, while addition after 21 days showed positive effects. mdpi.com Similarly, in Arabidopsis thaliana, a completely inhibitory effect on SE was reported with 5-AzaC treatment. mdpi.com Studies on Brachypodium distachyon showed that a high concentration (50 µM) of 5-AzaC totally inhibited the induction of embryogenic masses, while a lower concentration (5 µM) led to callus formation with embryogenic masses in a small percentage of cases. mdpi.comnih.gov In carrot culture, inhibition of DNA methylation by 5-AzaC impeded the formation of embryogenic cell clumps. mdpi.comnih.gov
The timing of 5-AzaC application during SE is critical. In Acca sellowiana, adding 5-AzaC as a pretreatment had positive effects on embryo generation, whereas in D. carota and C. pepo, late addition of 5-AzaC had adverse effects. mdpi.com
Recent research on Taxodium hybrid 'Zhongshanshan' demonstrated that while high concentrations (>30 µM) of 5-AzaC inhibited callus proliferation, treatment with 5 µM improved the maturation rate and expedited SE formation. researcher.lifenih.gov Treatment with 5-AzaC also influenced SE during the second week of embryo induction, enhancing the maturation and germination rates of somatic embryos. researcher.lifenih.gov This study also suggested that 5-AzaC might promote SE by regulating redox homeostasis, as elevated levels of H2O2, SOD, POD, and AsA were observed during the cotyledonary embryo period in treated plants. researcher.lifenih.gov
Therapeutic Applications of 5-azacytosine in Disease Models
Hematological Malignancies
5-Azacytosine has been extensively studied and utilized in the treatment of hematological malignancies, particularly myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). Its efficacy in these disorders is largely attributed to its ability to induce differentiation and reduce the proliferation of aberrant hematopoietic cells.
Myelodysplastic Syndromes (MDS) Research
Myelodysplastic syndromes are a group of clonal hematopoietic stem cell disorders characterized by ineffective hematopoiesis and a high risk of transformation to AML. This compound has emerged as a standard-of-care treatment for higher-risk MDS. iiarjournals.orgnih.govhtct.com.brresearchgate.net
Research has also explored the molecular mechanisms underlying response to this compound in MDS. Studies analyzing mutational and transcriptional profiles in hematopoietic stem/progenitor cells (HSPCs) of MDS patients before and after 5-azacytoscine therapy have shown that responders exhibit a greater reduction in mutational burden. frontiersin.org Transcriptional analysis revealed pre-treatment enrichment for pathways such as oxidative phosphorylation, MYC targets, and mTORC1 signaling in blast and hematological responders. frontiersin.org Conversely, blast non-response was associated with TNFα signaling and a leukemia stem cell signature, while hematological non-response was linked to cell-cycle related pathways. frontiersin.org
The median time to achieving a response to this compound in MDS has been observed to be around 2 to 3 cycles, with the majority of responses occurring within the first 6 cycles. bloodresearch.or.kr However, some patients may achieve their best response after more extended treatment. bloodresearch.or.kr
Acute Myeloid Leukemia (AML) Research
This compound is also a significant therapeutic agent for patients with AML, particularly for those who are not eligible for intensive chemotherapy. iiarjournals.orgmdpi.commdpi.com Its mechanism of action, involving DNA hypomethylation and the potential reactivation of silenced genes, contributes to its anti-leukemic effects.
Preclinical studies using syngeneic murine leukemia models have demonstrated that this compound treatment can suppress leukemic burden and extend survival. mdpi.comnih.gov These studies also highlight the drug's ability to re-establish immune-related transcript expression and modulate the immune microenvironment, increasing CD4+ and CD8+ T-cells and Mac3+MHCII+ macrophages. mdpi.com However, the effects can be short-lived, with potential mechanisms of resistance involving increased immune checkpoint protein expression. mdpi.comnih.gov
Combination therapies involving this compound are also being investigated in AML. For instance, a clinical trial is exploring the use of 5-azacytidine in combination with Relatlimab, Nivolumab, and Venetoclax in newly diagnosed AML patients not fit for intensive chemotherapy, as well as in patients with relapsed or refractory AML. clinicaltrials.eu
Juvenile Myelomonocytic Leukemia (JMML) Research
Juvenile myelomonocytic leukemia (JMML) is a rare and aggressive childhood myelodysplastic/myeloproliferative neoplasm characterized by hyperactive RAS signaling. nih.govfrontiersin.orgashpublications.org While hematopoietic stem cell transplantation (HSCT) is the only curative option, 5-azacytidine is being investigated for its potential role in managing this disease, particularly as a bridge to transplantation or in relapsed cases. nih.govfrontiersin.orgashpublications.org
Research suggests that aberrant DNA methylation plays a significant role in JMML pathogenesis, providing a rationale for the use of hypomethylating agents like 5-azacytidine. frontiersin.orgresearchgate.net Studies have reported that 5-azacytidine can induce hematologic and molecular remissions in some children with JMML. nih.govashpublications.org
A single-center experience with 5-azacytidine in three JMML patients reported clinical partial responses in two patients and clinical stable disease in one patient after treatment. frontiersin.org Molecular analysis showed stable genetic disease in all three patients after 3 cycles. frontiersin.org Another retrospective analysis mentioned clinical and molecular responses to 5-azacytidine in a subset of JMML patients treated off-label before transplantation. ashpublications.org
Preclinical studies using xenograft models of JMML have shown that 5-azacytidine can reduce leukemic burden in various organs and deplete CD34+ stem/progenitor cells within the human leukemia population in bone marrow, suggesting a loss of JMML cells induced by forced differentiation. researchgate.netashpublications.org Genome-wide DNA methylation analysis in these models revealed global and profound DNA demethylation after 5-azacytidine treatment, with methylation profiles becoming more similar to healthy human CD34+ cells. researchgate.netashpublications.org
The prospective AZA-JMML-001 trial is evaluating upfront 5-azacytidine in JMML and has reported clinical partial responses in a significant proportion of patients, supporting its potential as a viable option for newly diagnosed children. frontiersin.orgfrontiersin.org
Here is a data table summarizing key findings from research on this compound in Hematological Malignancies:
Disease Model | Study Type/Context | Key Findings | Source Indices |
MDS | CALGB 9221 Trial (Higher-Risk) | 7% CR, 16% PR, longer median time to leukemic transformation/death (21 vs 13 months). | htct.com.bremjreviews.com |
MDS | AZA-001 Trial (Higher-Risk) | Longer median OS (24.5 vs 15.0 months), delayed AML progression, reduced transfusion requirements. | emjreviews.comtandfonline.com |
MDS | Molecular Profiling Study | Responders show greater reduction in mutational burden; specific pathway enrichments in responders (oxidative phosphorylation, MYC, mTORC1). | frontiersin.org |
AML | Relapsed/Refractory AML (Retrospective) | Overall response rate 38% (21% CR); longer OS in responders; BM blasts <20% prognostic factor. | nih.gov |
AML | Murine Xenograft Model | Suppressed leukemic burden, extended survival, modulated immune microenvironment (increased CD4+, CD8+, Mac3+MHCII+ cells). | mdpi.comnih.gov |
JMML | Single-Center Experience | Clinical partial response/stable disease observed; stable genetic disease. | frontiersin.org |
JMML | Xenograft Model | Reduced leukemic infiltration, depleted CD34+ progenitors, induced differentiation, profound DNA demethylation. | researchgate.netashpublications.org |
JMML | AZA-JMML-001 Trial (Upfront) | Clinical partial responses observed in a significant proportion of patients. | frontiersin.orgfrontiersin.org |
Solid Tumors
While this compound has a more established role in hematological malignancies, research is exploring its potential therapeutic applications in various solid tumors, often in combination with other agents. Its ability to reverse aberrant DNA hypermethylation and reactivate silenced genes is being investigated as a strategy to inhibit tumor growth and enhance sensitivity to other therapies.
Gliomas and Brain Tumors
Gliomas, including glioblastoma multiforme (GBM), are aggressive brain tumors where epigenetic alterations, such as DNA hypermethylation, can play a significant role. oup.commdpi.com Research has investigated the potential of this compound, particularly in gliomas harboring mutations in isocitrate dehydrogenase 1 or 2 (IDH1/2), which are often associated with a CpG island methylator phenotype (CIMP) and extensive DNA hypermethylation. oncotarget.comnih.govnih.gov
Preclinical studies using patient-derived IDH1 mutant glioma xenografts have demonstrated that this compound treatment can lead to a reduction in DNA methylation of promoter loci, induction of glial differentiation, reduced cell proliferation, and a significant reduction in tumor growth. oncotarget.comnih.gov Tumor regression was observed in these models, with no signs of re-growth even after discontinuation of therapy in some cases. oncotarget.comnih.govneurosciencenews.com These findings suggest a durable therapeutic response in this specific glioma subtype. oncotarget.com
Further preclinical research has explored the combination of this compound with temozolomide (TMZ), a standard chemotherapy for gliomas. Studies have shown that this combination can enhance the therapeutic effect and extend survival in IDH1 R132H mutant glioma models. oup.comnih.gov this compound has been found to reduce cell growth and increase the expression of glial fibrillary acidic protein (GFAP), an astrocyte lineage marker, in IDH1 R132H mutant glioma cells, suggesting the release of differentiation block induced by epigenetic modulation. oup.com
Clinical experience with this compound in IDH1/2-mutant recurrent gliomas is limited but suggests possible antitumor activity in a subset of patients with a manageable toxicity profile. nih.gov Ongoing prospective trials are further evaluating the efficacy of 5-azacytidine in this patient population. nih.gov
5-Azacytidine is also being investigated in clinical trials for other brain tumors, such as recurrent or residual posterior fossa ependymoma, in combination with other agents like trastuzumab. braintumor.org Another phase I trial is exploring the fourth ventricular administration of 5-azacytidine with nivolumab for recurrent medulloblastoma, ependymoma, and other CNS malignancies. braintumor.org
Bladder Cancer
Bladder cancer is another solid tumor where epigenetic alterations, including aberrant DNA methylation, contribute to disease development and progression. researchgate.netmdpi.comspandidos-publications.com Research has explored the potential of this compound to inhibit bladder cancer cell proliferation and reverse drug resistance. researchgate.netspandidos-publications.comiiarjournals.orgnih.gov
Studies have shown that this compound can inhibit the proliferation of bladder cancer cells by reversing the aberrant hypermethylation of tumor suppressor genes like hepaCAM. researchgate.netmdpi.comspandidos-publications.comnih.gov This reversal of hypermethylation is associated with the downregulation of DNMT3A/3B expression and the re-expression of hepaCAM. researchgate.netspandidos-publications.com In vitro studies have demonstrated that this compound can arrest bladder cancer cells at the G0/G1 phase. researchgate.netspandidos-publications.com In vivo experiments using nude mice with bladder cancer xenografts have shown that this compound can markedly alter the expression of DNMT3A/3B and hepaCAM and inhibit tumor growth. researchgate.netspandidos-publications.com
Furthermore, this compound has been investigated for its ability to reverse drug resistance in bladder cancer cells, particularly to commonly used chemotherapeutic agents like cisplatin and docetaxel. iiarjournals.orgnih.goviiarjournals.org Pre-treatment of bladder cancer cells with 5-azacytidine has been shown to enhance sensitivity to cisplatin and docetaxel treatment, suggesting that epigenetic therapy may restore chemosensitivity by upregulating epigenetically silenced genes essential for apoptosis. iiarjournals.orgnih.goviiarjournals.org Studies have observed increased cytotoxicity of both cisplatin and docetaxel in bladder cancer cells pretreated with 5-azacytidine. iiarjournals.orgiiarjournals.org
Combination strategies involving 5-azacytidine and other agents have also been explored in bladder cancer. For instance, combining 5-azacytidine with depsipeptide, a histone deacetylase inhibitor, has shown additive/synergistic cytotoxicity and inhibited tumor growth in bladder cancer xenograft models. aacrjournals.org
Here is a data table summarizing key findings from research on this compound in Solid Tumors:
Disease Model | Study Type/Context | Key Findings | Source Indices |
IDH1 Mutant Glioma | Patient-Derived Xenograft | Reduced DNA methylation, induced differentiation, reduced proliferation, significant tumor growth reduction, observed tumor regression. | oncotarget.comnih.gov |
IDH1 R132H Mutant Glioma | Preclinical (In vitro and In vivo) | Reduced cell growth, increased GFAP expression, extended survival (single agent and with TMZ), enhanced therapeutic effect with TMZ combination. | oup.comnih.gov |
Recurrent Glioma | Clinical Case Series (IDH1/2-mutant) | Manageable toxicity profile, possible antitumor activity in a subset of patients. | nih.gov |
Bladder Cancer | In vitro and In vivo Studies | Inhibited cell proliferation, reversed hepaCAM hypermethylation (downregulation of DNMT3A/3B), arrested cells at G0/G1, inhibited tumor growth in xenografts. | researchgate.netspandidos-publications.comnih.gov |
Bladder Cancer | Drug Resistance Studies (Cisplatin, Docetaxel) | Enhanced sensitivity to cisplatin and docetaxel after pre-treatment with 5-azacytidine, restored chemosensitivity. | iiarjournals.orgnih.goviiarjournals.org |
Bladder Cancer | Combination Study (with Depsipeptide) | Additive/synergistic cytotoxicity, inhibited tumor growth in xenografts. | aacrjournals.org |
Colorectal Cancer
Investigations into the role of 5-azacytidine in colorectal cancer (CRC) have explored its ability to modulate gene expression through DNA demethylation. Studies have shown that 5-azacytidine can reverse the extinguished expression of exogenously introduced retroviral genes in various colorectal cancer cell lines, an effect associated with DNA methylation. This reversal suggests that aberrant DNA methylation might contribute to genetic instability in cancer cells, and demethylating agents like 5-azacytidine could play a role in addressing this. pnas.org
Furthermore, research has examined the impact of 5-azacytidine on specific genes involved in CRC development. For instance, an in vitro study investigated the effect of 5-azacytidine on the expression of LncRNA UCA1, LncRNA LINC00970, and Wnt genes in colorectal cancer cells. The Wnt/β-catenin pathway is crucial in CRC development, and its inhibition, partly through methylation, is seen as a potential therapeutic strategy. 5-Azacytidine, as a demethylating agent, was found to influence the expression of these markers. In HT-29 colorectal cancer cells, treatment with 5-azacytidine increased UCP2 expression and decreased DNMT activity. redalyc.orgmedsci.org
Studies comparing 5-azacytidine with other demethylating agents, such as decitabine, in colorectal cancer cells have revealed contrasting delayed effects on cell viability, clonogenicity, and the expression of certain genes like CDKN1A, CCND1, MDM2, MYC, CDKN2A, and GLB1. nih.gov While the efficacy of 5-azacytidine as a monotherapy for solid tumors, including CRC, has been considered unsatisfactory, its potential in combination therapies is being explored. nih.gov
Other Solid Tumor Investigations
Beyond colorectal cancer, 5-azacytidine has been investigated in various other solid tumor types. Its mechanism of action, primarily the inhibition of DNA methyltransferases (DNMTs) leading to DNA hypomethylation and subsequent gene expression changes, forms the basis of these investigations. fishersci.caaacrjournals.org
A phase I trial explored the combination of 5-azacytidine with sodium phenylbutyrate in patients with refractory solid tumors, including prostate, kidney, esophageal, breast, sarcoma, bladder, liver, and lung cancers, as well as mesothelioma. aacrjournals.org This study aimed to determine the optimal dose and schedule and evaluate the pharmacokinetics, pharmacodynamics, and antineoplastic effects of the combination. aacrjournals.org Preclinical data suggested that epigenetic modulation through inhibiting both DNA methyltransferases and histone deacetylases could lead to robust expression of previously silenced genes, particularly tumor suppressor genes. aacrjournals.org
Research in glioblastoma models, specifically PTEN-deficient glioblastoma, has investigated the combination of 5-azacytidine with EZH2 inhibitors. This combination demonstrated enhanced antitumor immunity by activating a viral mimicry response. bmj.com While 5-azacytidine monotherapy showed limited benefit in PTEN-deficient tumors in this model, the combination therapy effectively overcame resistance. bmj.com
5-Azacytidine has also been reported to suppress proliferation and metastasis in esophageal cancer cells by upregulating the expression of SOX17 and CDH1, likely by inhibiting the methylation of their promoters. nih.gov
Antiviral Strategies
5-Azacytidine has demonstrated antiviral activity against several viruses, with research exploring different mechanisms, including lethal mutagenesis and targeting of viral RNA methylation. nih.govasm.orgnih.gov
Anti-HIV Activity and Lethal Mutagenesis
Studies have shown that 5-azacytidine can inhibit Human Immunodeficiency Virus Type 1 (HIV-1) infectivity through a mechanism involving lethal mutagenesis. nih.govnih.gov This occurs through its incorporation into both viral RNA and DNA. nih.gov The more potent antiviral activity is attributed to the incorporation of 5-azacytidine into viral DNA following its reduction to the 2′-deoxy form (5-aza-2′-deoxycytidine). nih.govasm.org This incorporation during reverse transcription leads to a significant increase in transition mutations within the provirus, consistent with lethal mutagenesis. nih.govnih.gov
Analysis of HIV-1 mutation spectra in the presence of 5-azacytidine has shown an enrichment in G-to-C transversion mutations, further supporting reverse transcription as a primary antiviral target. nih.govasm.org While 5-azacytidine can also be incorporated into viral RNA during transcription, its effect on the early phase of HIV-1 replication (reverse transcription) appears more robust. nih.govnih.gov
Research comparing 5-azacytidine and 5-aza-2′-deoxycytidine has shown that they induce highly similar patterns of mutation in HIV-1, suggesting that 5-azacytidine primarily enhances HIV-1 mutagenesis after conversion to 5-aza-2′-deoxycytidine. asm.org This conversion is supported by the detection of 5-aza-dCTP in cells treated with 5-azacytidine. asm.org
Influenza Virus Studies
Lethal mutagenesis has also been investigated as a broad-spectrum antiviral strategy against RNA viruses, including influenza virus, using mutagenic drugs like 5-azacytidine. researchgate.net Studies have shown that 5-azacytidine is active against influenza virus strains, reducing viral titer in a concentration-dependent manner. asm.org
Similar to its effect on HIV-1, 5-azacytidine has been shown to increase the frequency of mutations in influenza virus populations, leading to a decrease in the virus's specific infectivity, indicative of a mutagenic mode of action. researchgate.netasm.org Serial passage of influenza virus in sublethal concentrations of 5-azacytidine did not lead to population-wide resistance, and sequencing revealed genome-wide accumulation of mutations at low frequency. researchgate.net
Implications in Aging Research
Research suggests that 5-azacytidine may have implications in aging research, particularly through its effects on DNA methylation and cellular senescence. Age-related deterioration of mesenchymal stem cells (MSCs) is associated with increased DNA methylation status and accumulation of oxidative stress factors. nih.gov
Studies have indicated that treatment with 5-azacytidine can reverse the aged phenotype of MSCs. nih.gov This reversal is associated with an increased proliferation rate, decreased accumulation of oxidative stress factors, and a reduction in DNA methylation status. nih.gov Simultaneously, the mRNA levels of TET proteins, involved in the demethylation process, were found to be elevated in these cells. nih.gov These findings suggest that 5-azacytidine could potentially slow down or reverse age-related degenerative changes in MSCs. nih.gov
Other Non-Oncological Therapeutic Research
Beyond cancer and antiviral applications, 5-azacytidine has been explored in other non-oncological therapeutic research. Its ability to induce epigenetic modifications has led to investigations in areas such as regenerative medicine.
For instance, research indicates that 5-azacytidine can promote differentiation in human mesenchymal stem cells towards a myocardial lineage, suggesting potential applications in regenerative medicine.
Interactive Data Tables:
Cancer Type | Cell Line(s) | Effect of 5-Azacytidine | Key Findings | Source |
Colorectal Cancer | HT-29 | Increased UCP2 expression, decreased DNMT activity | 5-azacytidine influences UCP2 expression and methylation in CRC cells. | medsci.org |
Colorectal Cancer | Various CRC lines | Reversal of silenced retroviral gene expression | Associated with DNA demethylation and potential impact on genetic instability. | pnas.org |
Esophageal Cancer | EC9706 | Suppressed proliferation and metastasis | Upregulation of SOX17 and CDH1 expression by inhibiting promoter methylation. | nih.gov |
Glioblastoma | PTEN-deficient | Enhanced antitumor immunity (in combination) | Activation of viral mimicry response when combined with EZH2 inhibitors. | bmj.com |
Virus Type | Effect of 5-Azacytidine | Mechanism | Source |
HIV-1 | Inhibition of infectivity, increased mutation frequency | Incorporation into viral DNA and RNA, leading to lethal mutagenesis, primarily via 5-aza-2'-deoxycytidine. | nih.govasm.orgnih.gov |
Influenza Virus | Reduced viral titer, increased mutation frequency | Lethal mutagenesis. | researchgate.netasm.org |
SARS-CoV-2 | Inhibits infection (IC50 values reported in Vero E6 and Calu-3 cells) | Decreased m5C methylation rate of viral RNA, sequestration of m5C RNA methyltransferases. | nih.gov |
Mechanisms of Resistance to 5-azacytosine and Strategies for Overcoming Resistance
Intrinsic and Acquired Resistance Pathways
The development of resistance to 5-azacytidine is a multifaceted process involving alterations in drug uptake, metabolism, target interaction, and downstream cellular responses chemicalbook.comnih.gov. Both intrinsic and acquired resistance can stem from these altered pathways nih.gov.
Molecular and Genetic Determinants of Resistance
Resistance to 5-azacytidine can be driven by specific molecular and genetic changes. Alterations in the expression or activity of enzymes involved in the drug's metabolism are key determinants chemicalbook.comnih.gov. 5-azacytidine requires phosphorylation to its active monophosphate form, a step primarily catalyzed by uridine-cytidine kinase 2 (UCK2) chemicalbook.comnih.govbiorxiv.org. Mutations or decreased expression of UCK2 can lead to reduced drug activation and subsequent resistance nih.govmdpi.comniph.go.jp. Conversely, increased activity of cytidine deaminase (CDA), an enzyme that degrades 5-azacytidine to the inactive 5-azauridine, can also contribute to resistance by reducing the effective intracellular concentration of the active drug chemicalbook.combiorxiv.org.
Transport of 5-azacytidine into cells is mediated by nucleoside transporters, such as human concentrative nucleoside transporter 1 (hCNT1) and human equilibrative nucleoside transporter 1 (hENT1) niph.go.jpresearchgate.net. Decreased expression or function of these transporters can limit intracellular drug accumulation, leading to resistance researchgate.net.
Beyond drug metabolism and transport, alterations in DNA methyltransferases themselves can play a role. While 5-azacytidine's mechanism involves inhibiting DNMTs, changes in DNMT expression levels or mutations could theoretically impact sensitivity, although the relationship is complex and not fully elucidated mdpi.commdpi.com.
Studies have also identified deregulation of various cancer-related pathways in 5-azacytidine resistant cells, including the phosphatidylinositol-3 kinase (PI3K) signaling pathway mdpi.comnih.govresearchgate.net. Mutations in genes such as TET2, DNMT3A, IDH1/2, ASXL1, CBL, RAS, and SF3B1 have been associated with varied responses to hypomethylating agents, although their specific roles in 5-azacytidine resistance are still under investigation mdpi.comresearchgate.net. For instance, loss of Dnmt3a has been shown to confer resistance to certain therapies in mouse models of myeloproliferative neoplasms, which could potentially impact the response to 5-azacytidine ashpublications.org.
Role of Cell Cycle Progression in Resistance
5-Azacytidine is a cell cycle-specific drug, with its incorporation into DNA primarily occurring during the S phase chemicalbook.comspandidos-publications.com. Therefore, alterations in cell cycle progression can significantly influence sensitivity and contribute to resistance iiarjournals.orgspandidos-publications.com. Resistance has been linked to the re-establishment of the G2/M checkpoint, which may allow resistant cells to evade the cytotoxic effects of the drug nih.govresearchgate.net. Studies have shown that 5-azacytidine can induce cell cycle arrest, particularly in the G0 to G1 phase, and decrease proliferation in sensitive cells haematologica.org. Resistant cells may exhibit altered cell cycle kinetics that reduce the opportunity for drug incorporation into DNA or allow for repair mechanisms to mitigate damage nih.govspandidos-publications.comhaematologica.org. For example, in some resistant cells, 5-azacytidine treatment caused a proliferative burst while inhibiting cell cycle progression in sensitive cells liverpool.ac.uk. The drug's effect on cell cycle regulatory proteins, such as the induction of p16 expression and subsequent dephosphorylation of RB, can be abrogated in resistant cells nih.govniph.go.jphaematologica.org.
Combination Therapies to Enhance Efficacy and Overcome Resistance
To circumvent 5-azacytidine resistance and improve treatment outcomes, various combination therapy strategies are being explored acs.orgashpublications.orgmdpi.comresearchgate.netnih.govoaepublish.comnih.govnih.govacs.org. These approaches aim to target multiple pathways simultaneously, restore drug sensitivity, or enhance the cytotoxic effects oaepublish.comnih.gov.
Synergistic Epigenetic Modulators
Combining 5-azacytidine with other epigenetic modifiers, such as histone deacetylase (HDAC) inhibitors, has shown synergistic activity in preclinical models and clinical trials acs.orgmdpi.comnih.govnih.gov. The rationale behind this combination is that DNA methylation and histone acetylation are interconnected epigenetic mechanisms regulating gene expression nih.gov. While 5-azacytidine targets DNA methylation, HDAC inhibitors promote histone acetylation, leading to a more open chromatin structure and facilitating gene re-expression nih.gov. This synergistic epigenetic modulation can reactivate silenced tumor suppressor genes or genes involved in apoptosis and cell cycle control, thereby enhancing sensitivity to 5-azacytidine or other cytotoxic agents iiarjournals.orgacs.orgnih.govacs.org. For example, the combination of 5-azacytidine and valproic acid (an HDAC inhibitor) has demonstrated synergistic anticancer activity and was found to be safe in patients with advanced cancers, inducing significant decreases in global DNA methylation and increases in histone acetylation nih.govnih.gov.
Co-administration with Chemotherapeutic Agents
Combining 5-azacytidine with conventional chemotherapeutic agents is another strategy to overcome resistance and enhance efficacy acs.orgresearchgate.netnih.govnih.govacs.orgashpublications.orgashpublications.org. 5-Azacytidine's ability to induce DNA hypomethylation and alter gene expression can resensitize resistant cells to chemotherapy iiarjournals.orgmdpi.comnih.gov. For instance, pretreatment with 5-azacytidine has been shown to enhance the sensitivity of cisplatin-resistant bladder cancer cells to cisplatin and docetaxel, potentially by reactivating epigenetically silenced genes involved in apoptosis and cell cycle regulation iiarjournals.orgnih.gov. Similarly, sequential treatment with epigenetic drugs like 5-azacytidine and chemotherapeutic agents has demonstrated highly synergistic effects in overcoming drug resistance in breast cancer cells acs.org.
The combination of 5-azacytidine with venetoclax, a BCL-2 inhibitor, has become a standard treatment for certain AML patients nih.govashpublications.orgmdpi.comresearchgate.net. This combination leverages 5-azacytidine's epigenetic effects and venetoclax's targeting of the anti-apoptotic protein BCL-2, which is often overexpressed in AML cells and contributes to resistance oaepublish.comashpublications.orgresearchgate.net. While this combination shows promising response rates, acquired resistance remains an issue, often involving increased levels of other anti-apoptotic proteins like MCL-1 ashpublications.orgnih.govresearchgate.net.
Targeting Survival Pathways in Resistant Cells
In addition to epigenetic and chemotherapeutic combinations, targeting survival pathways that are activated or become more critical in 5-azacytidine resistant cells is a promising approach acs.orgresearchgate.net. Resistant cells may rely on specific signaling pathways or anti-apoptotic proteins for their survival niph.go.jpresearchgate.netresearchgate.netfrontiersin.org. Inhibiting these pathways can selectively target resistant cell populations and restore sensitivity mdpi.comresearchgate.net. For example, studies have identified deregulation of the PI3K signaling pathway in 5-azacytidine resistant cells, suggesting that inhibitors of this pathway could be used in combination strategies mdpi.comnih.govresearchgate.net. Upregulation of anti-apoptotic proteins like MCL-1 and BCL-XL has also been implicated in resistance, making inhibitors targeting these proteins potential candidates for combination therapy ashpublications.orgoaepublish.comnih.govresearchgate.net. Furthermore, strategies targeting leukemia stem cells (LSCs), which may be enriched in resistant populations, are being investigated frontiersin.org.
Data Table: Molecular and Genetic Determinants of 5-Azacytosine Resistance
Gene/Protein | Role in this compound Action/Resistance | Effect of Alteration on Resistance | References |
UCK2 | Catalyzes phosphorylation of 5-azacytidine (activation) | Decreased expression/mutation leads to resistance | nih.govbiorxiv.orgmdpi.comniph.go.jp |
CDA | Degrades 5-azacytidine (inactivation) | Increased activity leads to resistance | chemicalbook.combiorxiv.orgnih.gov |
hCNT1, hENT1 | Nucleoside transporters (drug uptake) | Decreased expression/function leads to resistance | niph.go.jpresearchgate.netnih.gov |
DNMTs | Target enzymes of 5-azacytidine | Complex role, potential impact on sensitivity | mdpi.combiorxiv.orgmdpi.com |
MCL-1, BCL-XL | Anti-apoptotic proteins | Upregulation contributes to resistance (especially in combinations) | ashpublications.orgoaepublish.comnih.govresearchgate.net |
PI3K signaling pathway | Survival pathway | Deregulation observed in resistant cells | mdpi.comnih.govresearchgate.net |
Data Table: Examples of Combination Therapies to Overcome this compound Resistance
Combination Agent | Class of Agent | Rationale for Combination | Observed Effect | References |
Valproic Acid | HDAC Inhibitor | Synergistic epigenetic modulation, gene re-expression | Synergistic anticancer activity, decreased DNA methylation, increased histone acetylation | nih.govnih.gov |
Cisplatin, Docetaxel | Chemotherapeutic Agents | Resensitize resistant cells, reactivate silenced genes | Enhanced sensitivity in resistant cells | iiarjournals.orgmdpi.comnih.gov |
Venetoclax | BCL-2 Inhibitor | Target anti-apoptotic protein BCL-2, synergistic killing | Improved response rates in AML, resistance can develop (MCL-1 upregulation) | oaepublish.comnih.govashpublications.orgmdpi.comresearchgate.net |
Teriflunomide | DHODH Inhibitor | Block de novo pyrimidine synthesis in resistant cells | Restores 5-azacytidine sensitivity | mdpi.comoncotarget.com |
EZH2 Inhibitor (EPZ-6438) | EZH2 Inhibitor | Epigenetic reprogramming, enhance anti-tumor immunity | Synergistic restoration of type I IFN signaling, overcome resistance in PTEN-deficient tumors | nih.gov |
Pegylated interferon alpha | Immunomodulator | Target leukemia stem cells, overcome resistance in specific mutations | Overcomes resistance in JAK2-V617F;Dnmt3aΔ/Δ MPN in mouse models | ashpublications.org |
Development of Novel this compound Derivatives with Improved Resistance Profiles
The development of resistance to this compound (azacitidine) and its deoxy analog, decitabine, presents a significant challenge in the treatment of myeloid malignancies such as myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML). These nucleoside analog prodrugs are processed by pyrimidine metabolism into nucleotide analogs that primarily target DNA methyltransferase 1 (DNMT1), leading to DNA hypomethylation. biorxiv.org Resistance mechanisms can involve adaptive responses within the pyrimidine metabolism network, such as altered expression of enzymes like cytidine deaminase (CDA), uridine-cytidine kinase (UCK), and deoxycytidine kinase (DCK). biorxiv.org High CDA expression, for instance, can rapidly catabolize these prodrugs into inactive uridine counterparts. biorxiv.org
To circumvent these resistance mechanisms and improve therapeutic outcomes, research has focused on developing novel this compound derivatives and strategies. One approach involves the synthesis of prodrugs with enhanced stability and improved cellular uptake, potentially bypassing certain resistance pathways like reduced membrane transport mediated by human equilibrative nucleoside transporter-1 (hENT1). oaepublish.com For example, an elaic ester of azacitidine, CP-4200, has shown reduced dependence on membrane transporters for activity in cells with low hENT1 levels. oaepublish.com
Another strategy explores modifications to the this compound structure to enhance stability and activity or alter metabolic processing. The novel 2'-fluoro-2'-deoxy-arabinofuranosyl this compound nucleoside (2'F-araAC) has demonstrated high antiproliferative activity in vitro and increased hydrolytic stability compared to azacitidine and decitabine. researchgate.netscirp.org Studies with 2'F-araAC in P388 and L1210 mouse leukemia cell lines showed significant reduction in DNMTs activity and induction of G2/M cell cycle arrest and apoptosis. researchgate.netscirp.org Apoptosis rates were notably higher with 2'F-araAC treatment compared to controls in these cell lines. researchgate.netscirp.org
Compound | Cell Line | DNMT Activity Reduction (at 10 µM) | Apoptosis Induction (vs control) |
2'F-araAC | P388 | Significant | 54.53% vs 2.88% |
2'F-araAC | L1210 | Significant | 43.35% vs 5.25% |
Azacitidine | P388 | Not specified | Similar to 2'F-araAC at IC50 |
Decitabine | P388 | Not specified | Similar to 2'F-araAC at IC50 |
Azacitidine | L1210 | Not specified | Similar to 2'F-araAC at IC50 |
Decitabine | L1210 | Not specified | Similar to 2'F-araAC at IC50 |
Note: Data on DNMT activity reduction and apoptosis induction for Azacitidine and Decitabine at 10 µM were not explicitly available in the provided snippets for direct comparison with 2'F-araAC at this specific concentration. The table reflects data points found regarding 2'F-araAC's effects and mentions of comparable activity of Azacitidine and Decitabine at their respective IC50 concentrations.
Further research into novel derivatives includes 5,6-dihydro-2'-deoxy-5-azacytidine, which was found to be less cytotoxic but more stable than 2'-deoxy-5-azacytidine, inducing comparable DNA hypomethylation and gene reactivation. researchgate.net Arabinosyl-5-azacytosine (ara-AC), a compound combining structural elements of cytosine arabinoside and 5-azacytidine, has also been investigated. researchgate.net While phosphorylated by deoxycytidine kinase and incorporated into DNA to inhibit synthesis, cell lines resistant to cytosine arabinoside due to deoxycytidine kinase deficiency show cross-resistance to ara-AC. researchgate.net However, ara-AC does not readily undergo deamination, potentially offering an advantage where high cytidine deaminase activity is a resistance factor. researchgate.net
Beyond single-agent derivatives, combination strategies are being explored. For instance, combining 5-azacytidine with the immunomodulator teriflunomide, which inhibits de novo pyrimidine synthesis, has shown potential to overcome and prevent azacitidine resistance in leukemia cells by restoring pyrimidine salvage pathways. nih.gov Another combination strategy involves synergistic interactions between 5-azacytidine or decitabine and the Smac mimetic BV6, which can induce cell death in AML cells, including those resistant to apoptosis, by triggering necroptosis. nih.gov
The development of novel this compound derivatives and strategic combinations continues to be an active area of research aimed at improving efficacy and overcoming resistance in hematological malignancies and potentially other cancers.
Preclinical Research and Experimental Models for 5-azacytosine Studies
In Vitro Cell Culture Models
In vitro cell culture models are essential tools for initial investigations into the cellular and molecular effects of 5-Azacytosine. They allow for controlled studies on cell viability, proliferation, differentiation, apoptosis, and epigenetic modifications.
Established Human and Murine Cell Lines
Established cell lines derived from various human and murine tissues are widely used to study the direct effects of 5-Azacytidine. These models provide a consistent and reproducible system for high-throughput screening and mechanistic studies.
Studies have demonstrated that 5-Azacytidine can decrease cell viability and proliferation in a dose-dependent manner across various human cancer cell lines, including those from acute myeloid leukemia (AML), myelodysplastic syndromes (MDS), breast adenocarcinoma (MCF-7), hepatocellular carcinoma (JHH-6, HuH-7), nasopharyngeal carcinoma (CNE2, SUNE1), glioblastoma (U87MG, U373MG), B-lymphoma, myeloma, and squamous lung carcinoma. nih.govnih.govmdpi.complos.orgresearchgate.netnih.gov For instance, 5-Azacytidine decreased cell growth and proliferation and increased apoptosis in P39 cells in a dose-dependent manner. nih.gov In MCF-7 breast cancer cells, entrapment of 5-Azacytidine into solid lipid nanoparticles enhanced its cytotoxicity. nih.gov Human hepatocellular carcinoma cell lines JHH-6 and HuH-7, as well as the rat cell line N1-S1, showed downregulated cell viability, growth, migration, and adhesion upon 5-Azacytidine treatment. mdpi.com Nasopharyngeal carcinoma cell lines CNE2 and SUNE1 also exhibited dose-dependent growth inhibition with IC50 values ranging from approximately 0.6 to 4.9 µg/mL. nih.gov Treatment of glioblastoma cell lines U87MG and U373MG, along with patient-derived glioblastoma cell lines C1 and C2, resulted in decreased cell viability. researchgate.net Furthermore, 5-Azacytidine treatment of human cell lines, including B-lymphoma, myeloma, and squamous lung carcinoma, could lead to profound alterations in clonogenicity and growth rate, with some clones exhibiting significantly shorter population doubling times and higher cloning efficiencies. nih.gov
Murine cell lines are also valuable for studying 5-Azacytidine's effects, particularly in the context of syngeneic models where the immune system is intact. The murine acute myeloid leukemia cell lines C1498 and FBL3 have been used to evaluate the activity of 5-Azacytidine. nih.govmdpi.com In these cell lines, 5-Azacytidine treatment inhibited growth in vitro and increased endogenous transcripts for antigen presentation machinery. nih.govmdpi.com Highly tumorigenic, myogenically defective T984-15 murine cells treated with 5-Azacytidine showed induction of myogenic differentiation and generally suppressed tumorigenic potential. nih.gov However, tumorigenic suppression was independent of differentiation induction in this model. nih.gov Murine pancreatic ductal adenocarcinoma cell line Pan02 also showed decreased cell viability and upregulated expression of transcripts for antigen presentation machinery and T cell chemokines following 5-Azacytidine treatment. frontiersin.org
Data on the effect of 5-Azacytidine on cell viability in selected cell lines:
Cell Line (Species, Tissue) | Effect of 5-Azacytidine | Key Findings | Source |
---|---|---|---|
P39 (Human, Myeloid) | Decreased cell growth and proliferation, increased apoptosis | Dose-dependent effects; exposure time (24-72h) at 0.5-1 µM did not significantly affect variables. | nih.gov |
MCF-7 (Human, Breast Adenocarcinoma) | Enhanced cytotoxicity when encapsulated in SLNs | Entrapment into solid lipid nanoparticles improved anti-tumor performance. | nih.gov |
JHH-6, HuH-7 (Human, Hepatocellular Carcinoma) | Downregulated cell viability, growth, migration, adhesion | Upregulation of miR-139-5p and downstream effects on proliferative and migratory pathways. | mdpi.com |
N1-S1 (Rat, Hepatocellular Carcinoma) | Downregulated cell viability, growth, migration, adhesion | Similar effects to human HCC cell lines. | mdpi.com |
CNE2, SUNE1 (Human, Nasopharyngeal Carcinoma) | Inhibited growth (IC50 0.6-4.9 µg/mL), enhanced radiosensitivity, increased apoptosis | Decreased promoter methylation and upregulated epigenetically silenced genes. | plos.orgnih.gov |
U87MG, U373MG (Human, Glioblastoma) | Decreased cell viability | Consistent decrease with increasing concentrations. | researchgate.net |
C1, C2 (Patient-derived Human, Glioblastoma) | Decreased cell viability | Consistent decrease with increasing concentrations. | researchgate.net |
B-lymphoma, Myeloma, Squamous lung carcinoma (Human) | Altered clonogenicity and growth rate | Some clones showed significantly shorter PDT and higher CE, correlated with hypomethylation. | nih.gov |
C1498, FBL3 (Murine, Acute Myeloid Leukemia) | Inhibited growth, increased antigen presentation transcripts | Responsive to HMA treatment in vitro and in vivo. | nih.govmdpi.com |
T984-15 (Murine, Myoblastic) | Induced myogenic differentiation, suppressed tumorigenicity | Effects on differentiation and tumorigenicity could be dissociated. | nih.gov |
Patient-Derived Models
Patient-derived models, including patient-derived cell lines and organoids, offer a more clinically relevant in vitro system by maintaining some of the heterogeneity and characteristics of the original tumor.
Patient-derived glioblastoma cell lines (C1 and C2) have shown decreased cell viability upon treatment with 5-Azacytidine, similar to established glioblastoma cell lines. researchgate.net Patient-derived xenograft (PDX) models, which involve implanting patient tumor cells into immunocompromised mice, are also utilized, and cells derived from these xenografts can sometimes be cultured in vitro for further study. nih.govresearchgate.net Studies using patient-derived MDS/AML samples have generated transplantable murine PDX models to investigate resistance to 5-Azacytidine and Venetoclax. researchgate.netfrontiersin.org In vitro testing using these patient-derived models can help identify candidate agents to overcome resistance. researchgate.netfrontiersin.org While the primary focus of PDX models is in vivo, their derivation involves patient material and can sometimes lead to the establishment of cell cultures that retain characteristics of the original tumor.
In Vivo Animal Models
In vivo animal models are crucial for evaluating the systemic effects of 5-Azacytidine, its pharmacokinetics, efficacy against tumor growth and metastasis, and its impact on the tumor microenvironment and immune system in a complex biological system.
Murine Leukemia Models
Murine leukemia models, both syngeneic and those using human cell lines (xenografts), are extensively used to study the effects of 5-Azacytidine on leukemia progression and treatment response.
Syngeneic murine leukemia models, such as those using the C1498 and FBL3 cell lines in immunocompetent mice, are valuable for studying the interplay between 5-Azacytidine and the immune system. nih.govmdpi.com In these models, 5-Azacytidine treatment suppressed leukemic burden and extended survival. nih.govmdpi.com The C1498-FLuc transplantable model, which is immune-competent, replicates many aspects of the human AML response to 5-Azacytidine, including a significant increase in survival followed by eventual relapse. nih.govmdpi.com Studies in these models have shown that 5-Azacytidine treatment can re-establish immune-related transcript expression and alter the immune microenvironment, increasing CD4+ and CD8+ T-cells and Mac3+MHCII+ macrophages while decreasing monocytes and neutrophils. nih.govmdpi.com
Xenograft Models of Malignancies
Xenograft models, typically involving the transplantation of human cancer cells or tissues into immunocompromised mice, are used to assess the in vivo efficacy of 5-Azacytidine against a variety of solid tumors.
Studies have utilized xenograft models to investigate the effects of 5-Azacytidine in malignancies such as ovarian cancer, glioblastoma, and lung cancer. In mouse xenograft models of ovarian cancer (using SKOV3 cells), treatment with 5-Azacytidine increased the number of metastatic nodules, suggesting a potential to enhance metastasis in this context, possibly through the upregulation of the PI3K pathway. oncotarget.comnih.gov Patient-derived xenograft (PDX) models of glioblastoma with IDH1 mutations have shown that long-term administration of 5-Azacytidine resulted in reduced tumor growth, induction of differentiation, and a significant reduction in tumor burden. oncotarget.comresearchgate.net In these models, tumor regression was observed, and some tumors showed no signs of re-growth even after treatment discontinuation. oncotarget.com Orthotopic human lung cancer xenograft models (using H460 and H358 cells) treated with intratracheally administered 5-Azacytidine showed effectiveness against tumor growth and prolonged survival of the mice. nih.gov This regional administration method was found to enhance the therapeutic index compared to intravenous administration. nih.gov
Immunocompromised Animal Models
Immunocompromised animal models, such as nude mice or those with severe combined immunodeficiency (SCID) or other genetic modifications impairing immune function (e.g., NSG mice), are essential for xenograft studies where human cells or tissues are transplanted without rejection.
NSG mice (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ), which lack T, B, and NK cells and have impaired innate immunity, are commonly used for xenografting human cancer cells, including leukemia and solid tumors. researchgate.netashpublications.orgpnas.org Studies using NSG mice engrafted with human acute lymphoblastic leukemia (ALL) cells (KOPN-8L and RehL) demonstrated that 5-Azacytidine could prevent resistance and increase survival when combined with other therapies. pnas.org Transplantable murine PDX models from MDS/AML patients have been created in NSGS mice to study resistance to 5-Azacytidine and Venetoclax. researchgate.netfrontiersin.org These models retained the therapy resistance observed in the patients. researchgate.netfrontiersin.org Rag2-/- gamma-c-/- mice, another type of immunodeficient mouse, have been used for xenografting primary JMML cells, providing a model to study 5-Azacytidine's effects on this specific leukemia subtype. ashpublications.org Experiments in immunocompromised mice have also supported the direct effect of 5-Azacytidine on tumor growth in models like C1498-Fluc AML. nih.govresearchgate.net While immunocompetent models are crucial for studying immune-mediated effects, immunocompromised models allow researchers to isolate the direct effects of 5-Azacytidine on cancer cell growth and survival without the confounding influence of a functional adaptive immune system. nih.govresearchgate.net
Compound Names and PubChem CIDs:
Compound Name | PubChem CID |
This compound | 19956 |
5-Azacytidine | 9444 |
Arabinofuranosyl-5-azacytosine (Ara-AC) | 319859 |
Venetoclax | 49846579 |
Panobinostat | 6918831 |
Dinaciclib | 135440818 |
Moxetumomab pasudotox | 135623911 |
Temozolomide | 5343 |
Decitabine | 47751 |
Cytosine arabinoside | 5996 |
Data Table: Effect of 5-Azacytidine on Cell Viability in Selected Cell Lines
Cell Line (Species, Tissue) | 5-Azacytidine Concentration | Incubation Time | Effect on Viability | Source |
P39 (Human, Myeloid) | 0.1, 0.5, 1 µM | 24, 48, 72 hours | Decreased cell growth and proliferation (dose-dependent) | nih.gov |
MCF-7 (Human, Breast Adenocarcinoma) | Not specified (encapsulated) | 48 hours | Higher cytotoxicity with encapsulated drug vs free drug | nih.gov |
JHH-6, HuH-7 (Human, Hepatocellular Carcinoma) | Not specified | Not specified | Downregulated cell viability | mdpi.com |
N1-S1 (Rat, Hepatocellular Carcinoma) | Not specified | Not specified | Downregulated cell viability | mdpi.com |
CNE2 (Human, Nasopharyngeal Carcinoma) | ~0.6 µg/mL (IC50) | Not specified | 50% growth inhibition | nih.gov |
SUNE1 (Human, Nasopharyngeal Carcinoma) | ~4.9 µg/mL (IC50) | Not specified | 50% growth inhibition | nih.gov |
U87MG, U373MG (Human, Glioblastoma) | Increasing concentrations | Not specified | Decreased cell viability | researchgate.net |
C1, C2 (Patient-derived Human, Glioblastoma) | Increasing concentrations | Not specified | Decreased cell viability | researchgate.net |
B-lymphoma, Myeloma, Squamous lung carcinoma (Human) | 1-3 µM | 3 days | Altered clonogenicity and growth rate in subclones | nih.gov |
Pan02 (Murine, Pancreatic Ductal Adenocarcinoma) | LD25 dose | 96 hours | Decreased cell viability (~25% reduction) | frontiersin.org |
Data Table: In Vivo Effects of 5-Azacytidine in Murine Models
Model (Species, Malignancy) | 5-Azacytidine Treatment | Key Findings | Source |
C1498-FLuc (Murine, AML, syngeneic) | Single round (3 consecutive days) | Significant increase in survival, eventual relapse; suppressed leukemic burden; altered immune microenvironment | nih.govmdpi.com |
FBL3-FLuc (Murine, Erythroleukemia, syngeneic) | Single round (3 consecutive days) | Suppressed leukemic burden; altered immune microenvironment | nih.govmdpi.com |
T984-15 (Murine, Myoblastic, xenograft in nude mice) | Treatment applied in vitro before injection | Suppressed tumorigenicity in most clones | nih.gov |
JMML xenograft (Human JMML in Rag2-/- gamma-c-/- mice) | Administered 5AC | Reduced leukemic burden; preclinical efficacy demonstrated | ashpublications.org |
HL60cy xenograft (Human AML in mice) | Combination with lintuzumab | Significant reduction in tumor burden, increased overall survival | nih.govtandfonline.com |
SKOV3 xenograft (Human Ovarian Cancer in nude mice) | 2 mg/kg IP, 3x/week for 10 weeks | Increased number of metastatic nodules | oncotarget.comnih.gov |
IDH1 mutant glioma xenograft (Patient-derived human glioma in mice) | Long-term administration | Reduced tumor growth, induced differentiation, significant reduction in tumor burden | oncotarget.comresearchgate.net |
H460, H358 orthotopic xenograft (Human Lung Cancer in mice) | Intratracheal administration | Effective against tumor growth, prolonged survival | nih.gov |
MDS/AML PDX (Patient-derived human MDS/AML in NSGS mice) | Tested for resistance | Models retained patient therapy resistance; used to test agents overcoming resistance | researchgate.netfrontiersin.org |
Plant Tissue Culture Systems for Somatic Embryogenesis
Somatic embryogenesis (SE) is a vital biotechnological process enabling the large-scale production of plants from various explant sources. Its success is influenced by numerous factors, including the explant type, in vitro culture conditions, and gene expression regulation, with epigenetics, particularly DNA methylation, playing a crucial role. mdpi.comresearchgate.net this compound (5-AzaC), a DNA methylation inhibitor, has been utilized in SE protocols to modify DNA methylation levels, as the balance between hypomethylation and hypermethylation appears critical for successful SE. mdpi.comresearchgate.net
Studies across various plant species, including Pinus pinaster, Brassica napus, Hordeum vulgare, Theobroma cacao, Arabidopsis thaliana, and Cocos nucifera, have investigated the effects of 5-AzaC on in vitro regeneration and somatic embryogenesis. researchgate.netfrontiersin.org The impact of 5-AzaC can vary depending on the plant species, its concentration, and the timing of its application during the SE process. mdpi.comnih.govfrontiersin.org
Research indicates that 5-AzaC can influence different stages of somatic embryogenesis. For instance, in Coffea canephora, adding 5-AzaC during the initial seven days of the SE process inhibited the embryogenic response. mdpi.com However, positive effects were observed when 5-AzaC was added after 21 days of induction, leading to synchronization of the embryogenic process but also a reduction in embryo maturation. mdpi.com Similarly, in Daucus carota, the timing of 5-AzaC application significantly impacted results; adding it late in the process had adverse effects, while a pretreatment in Acca sellowiana showed positive effects on embryo generation. mdpi.com
In Pinus pinaster, embryonal masses exposed to 5-AzaC showed growth inversely proportional to the drug concentration when exposed for nine days. frontiersin.org Concentrations of 10 and 15 µM of 5-AzaC resulted in a slight increase in the number of mature somatic embryos in this species. frontiersin.org In Brassica napus and Hordeum vulgare, a four-day incubation with 2.5 µM of 5-AzaC increased embryo induction and altered heterochromatin patterns. frontiersin.org However, longer treatment durations diminished the number of embryos. frontiersin.org
Studies on Cocos nucifera have demonstrated that supplementing tissue culture media with 5-AzaC can enhance the formation of embryogenic calli, somatic embryos, and plantlet regeneration from transverse thin sections of mature zygotic embryos. researchgate.netunirioja.es Specifically, supplementing 15 µM 5-AzaC, combined with picloram (75 µM) and thidiazuron (TDZ; 4.54 µM), improved the percentage of callusing (95.8%), formation of embryogenic calli (87.5%), and the number of somatic embryos (4.7) and plantlets (4.0) per explant compared to the control (80.8%, 75.0%, 1.6, and 0.67, respectively). researchgate.netunirioja.es Three days of pretreatment with 15 µM and 20 µM of 5-AzaC significantly increased early somatic embryo formation in Cocos nucifera. nih.gov
Conversely, some studies have reported inhibitory or adverse effects of 5-AzaC on somatic embryogenesis. In Brachypodium distachyon, a concentration of 50 µM 5-AzaC totally inhibited the induction of embryogenic masses, and even at 5 µM, callus with embryogenic masses formed in only 10% of cases, with observations suggesting cell death. nih.govmdpi.com In a carrot culture, inhibition of DNA methylation by 5-AzaC impeded the formation of embryogenic cell clumps. nih.govmdpi.com
The effect of 5-AzaC on DNA methylation levels during SE is a key aspect of its influence. Generally, embryogenic tissues tend to exhibit lower DNA methylation levels than non-embryogenic tissues. frontiersin.org 5-AzaC, as a DNA methyltransferase inhibitor, leads to genomic DNA hypomethylation. frontiersin.orgfrontiersin.org Studies have shown that 5-AzaC treatment can cause significant decreases in global DNA methylation levels in species like Brassica napus and Hordeum vulgare. frontiersin.org In Cocos nucifera, a peak in global DNA methylation was observed early in the culture, with lower levels following 5-AzaC pretreatments. researchgate.netnih.gov
The timing and concentration of 5-AzaC application are critical factors determining its effect on somatic embryogenesis. While it can promote embryo induction and development in some species and at specific stages, it can be inhibitory or even cytotoxic in others or when applied inappropriately. mdpi.comfrontiersin.orgnih.govmdpi.com
Here is a summary of research findings on the effect of this compound on somatic embryogenesis in various plant species:
Plant Species | 5-AzaC Concentration | Application Timing/Duration | Observed Effect on Somatic Embryogenesis | Source(s) |
Coffea canephora | 10, 20 µM | First 7 days | Inhibited embryogenic response. | mdpi.com |
Coffea canephora | 20 µM | After 21 days | Improved synchronization, reduced maturation. | mdpi.com |
Pinus pinaster | ≥ 5 µM | 9 days | Reduced growth of cultures; 10 and 15 µM slightly increased mature embryos. | frontiersin.org |
Brassica napus | 2.5 µM | 4 days | Increased embryo induction, modified heterochromatin. | frontiersin.orgfrontiersin.org |
Hordeum vulgare | 2.5 µM | 4 days | Increased embryo induction, modified heterochromatin. | frontiersin.orgfrontiersin.org |
Cocos nucifera | 15 µM | Constant in medium | Enhanced callusing, embryogenic calli, somatic embryos, and plantlets. | researchgate.netunirioja.es |
Cocos nucifera | 15, 20 µM | 3-day pretreatment | Significantly increased early somatic embryo formation. | nih.gov |
Taxodium hybrid | 5 µM | Not specified | Improved maturation rate, expedited SE formation, enhanced plantlet germination. | mdpi.comnih.gov |
Taxodium hybrid | > 30 µM | Not specified | Inhibited callus proliferation. | mdpi.com |
Brachypodium distachyon | 5 µM | Not specified | Callus with EM in 10% cases, potential cell death. | nih.govmdpi.com |
Brachypodium distachyon | 50 µM | Not specified | Totally inhibited EM induction, potential cell death. | nih.govmdpi.com |
Daucus carota | Not specified | Late application | Adverse effects on somatic embryo formation. | mdpi.com |
Acca sellowiana | Not specified | Pretreatment | Positive effects on embryo generation. | mdpi.com |
Note: The specific concentrations and application times varied across studies and plant species, leading to diverse outcomes.
Advanced Research Methodologies in 5-azacytosine Investigations
Genomic and Epigenomic Profiling
Genomic and epigenomic profiling techniques are crucial for understanding how 5-Azacytosine alters the cellular landscape by affecting DNA methylation and gene expression. These methods allow researchers to identify changes across the entire genome or in specific regions.
Next-Generation Sequencing (NGS) Approaches
Next-Generation Sequencing (NGS) approaches have revolutionized the study of DNA methylation and gene expression on a genome-wide scale. NGS allows for comprehensive profiling of epigenetic modifications and transcriptomic changes induced by this compound. Methods such as whole-genome bisulfite sequencing (WGBS) provide single-nucleotide resolution maps of DNA methylation across the entire genome, enabling the identification of both 5-methylcytosine and its oxidized derivatives. rsc.orgoup.com Targeted bisulfite sequencing (Target-BS) is used for high-precision validation of DNA methylation status in specific gene regions. cd-genomics.com NGS has been employed to analyze myeloid leukemia-associated genes in patients treated with 5-Azacytidine, revealing insights into clonal architecture and DNA methylation changes. nih.govresearchgate.net Transcriptomic analysis using RNA sequencing (RNA-Seq), often integrated with proteomic data, helps to identify differentially expressed genes and understand the regulatory role of 5-Azacytidine under various conditions, such as salt stress in plants. nih.govresearchgate.net NGS has also been used to examine the variability and complexity of transcription initiation sites following 5-Azacytidine treatment. oup.com
Microarray Analysis
Microarray analysis is another technique used to assess changes in gene expression and methylation patterns in response to 5-Azacytidine. DNA microarrays can comprehensively analyze gene expression changes, identifying genes that are upregulated or downregulated after treatment. nih.govmdpi.com This method has been used to screen for reexpression of epigenetically silenced genes, although validation with primary tumors is crucial as this approach is typically applied to cell lines. nih.gov Microarrays have also been utilized to analyze microRNA (miRNA) expression profiles, revealing the upregulation of epigenetically silenced miRNAs following 5-Azacytidine treatment. researchgate.net
DNA Methylation Quantification
Quantifying DNA methylation levels is fundamental to understanding the impact of this compound. Various methods are employed for this purpose, ranging from global assessments to locus-specific analyses. Colorimetric assays, such as ELISA, are used for the quantitative assessment of 5mC content in cell or tissue samples, providing precise methylation quantification data. cd-genomics.com High-performance liquid chromatography (HPLC) is considered a "gold standard" for quantifying 5-methyl-2'-deoxycytidine in genomic DNA, although it requires relatively large quantities of DNA. plos.orgnih.gov Surrogate assays like the luminometric methylation assay (LUMA) and pyrosequencing of repetitive elements (e.g., Alu and LINE-1) are also used for estimating global DNA methylation, with LINE-1 showing good correlation with HPLC measurements. plos.orgnih.gov Bisulfite sequencing PCR is used to confirm the hypermethylation of gene promoters and assess the reduction in methylation levels after 5-Azacytidine treatment. nih.gov
Proteomic Analysis
Proteomic analysis focuses on the large-scale study of proteins, providing insights into how this compound affects protein expression levels and cellular pathways.
Mass Spectrometry-Based Techniques
Mass spectrometry-based techniques are essential for the identification and quantification of proteins in complex biological samples. Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are used for quantitative analysis of methylation levels in DNA samples and for quantifying 5-Azacytidine and its metabolites in biological fluids. cd-genomics.comresearchgate.netnih.gov Reverse-phase protein microarray (RPPA) allows for the quantitative mapping of multiple cell signaling pathway endpoints, including survival, proliferation, drug resistance, apoptosis, and autophagy, in response to 5-Azacytidine treatment. ashpublications.orgfrontiersin.org Integrated proteomic and transcriptomic analyses using mass spectrometry and NGS provide a more comprehensive understanding of the molecular mechanisms regulated by 5-Azacytidine. nih.govresearchgate.net Mass spectrometry has also been applied to study the intracellular dynamics of 5-Azacytidine and its deoxyribonucleoside form in RNA, DNA, and the cytoplasm. researchgate.netnih.gov Comparative proteomic analysis can reveal changes in protein profiles associated with processes like microspore embryogenesis induction after 5-Azacytidine treatment. nih.govdntb.gov.ua Gas chromatography-mass spectrometry (GC-MS) can be used to profile volatile compounds and reveal metabolic changes induced by 5-Azacytidine. mdpi.com
Cellular and Molecular Assays
A variety of cellular and molecular assays are employed to evaluate the biological effects of this compound at the cellular level. These assays measure parameters such as cell viability, apoptosis, cell cycle progression, and gene expression. Cell viability assays, such as the MTT assay and CCK-8 assay, are used to determine the effect of 5-Azacytidine on cell growth and survival. nih.govwaocp.org Flow cytometry is utilized for analyzing cell cycle progression and apoptotic markers to assess the cytotoxic effects of this compound compounds. researchgate.net Assays like Annexin V/PI staining are specifically used to measure apoptosis. waocp.org Wound healing and transwell migration assays are performed to assess the impact of 5-Azacytidine on cell migration and invasion. nih.govnih.gov Real-time PCR (RT-qPCR) and quantitative PCR (qPCR) are used to detect and quantify mRNA expression levels of target genes, validating findings from microarray or sequencing analyses and analyzing transcriptional changes of specific methylated genes. cd-genomics.comnih.govresearchgate.netwaocp.org Dual-luciferase reporter assays can be used to explore the relationship between miRNAs and their target genes. researchgate.net
Flow Cytometry for Cell Cycle and Apoptosis Analysis
Flow cytometry is a widely used technique to analyze the effects of this compound on cell cycle distribution and the induction of apoptosis. This method allows for the quantitative assessment of cellular DNA content and the detection of apoptotic markers within a cell population.
Studies have utilized flow cytometry with propidium iodide (PI) staining to analyze DNA content and determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following this compound treatment. For instance, analysis of T-47D cells treated with 5-aza-dC showed alterations in cell cycle distribution, with an increase in the S phase at a concentration of 0.1 µM and significant changes at higher doses. researchgate.net Another study using imaging flow cytometry with PI staining analyzed cell cycle phases in insulinoma β-TC-6 cells after 5-azaC post-treatment. nih.gov
Apoptosis induction by this compound is commonly assessed using Annexin V staining in conjunction with flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Studies in HL-60 cells treated with varying concentrations of 5'-azacytidine (AZC) used flow cytometric methods to identify apoptotic cells and their cell cycle distribution. nih.gov Treatment of T-47D cells with 5-aza-dC also led to a dose-dependent increase in the proportion of Annexin V positive cells, as measured by flow cytometry. researchgate.net The combination of Annexin V and PI staining can further differentiate between early apoptotic, late apoptotic, and necrotic cell populations. researchgate.net Flow cytometry allows for the simultaneous detection of multiple markers related to different stages of apoptosis, making it a powerful tool for studying cell death pathways. merckmillipore.com
Research findings indicate that the impact of this compound on cell cycle and apoptosis can be concentration-dependent. At lower concentrations (2-6 µM) of 5'-azacytidine, apoptosis was preferentially observed in cells in the G1 phase, while cells in G2-M were more resistant. nih.gov At higher concentrations (8-40 µM), no cell cycle phase specificity in apoptosis induction was apparent. nih.gov In HCT-116 cells, 5-aza-CR treatment induced an accumulation of sub-G0-G1 DNA, indicative of apoptosis, and caused G2/M arrest. researchgate.net
Gene Expression Quantification
Quantifying gene expression levels is crucial for understanding the molecular mechanisms underlying the effects of this compound. As a DNA methyltransferase inhibitor, this compound can lead to the demethylation and reactivation of epigenetically silenced genes. arborassays.comrndsystems.com
Various techniques are employed for gene expression quantification, including quantitative real-time PCR (qPCR) and microarray analysis. TaqMan PCR has been used to quantify changes in the expression of specific genes, such as CXCL5, OLIG1, OLIG2, HOXC9, and PCDH10, in tumors treated with 5-Azacytidine. researchgate.net Microarray analysis allows for a more genome-wide assessment of gene expression changes. nih.gov Studies combining 5-Azacytidine with other treatments, such as ionizing radiation, have used microarray and qPCR analyses to identify changes in gene expression, including the upregulation of apoptosis-related genes and the downregulation of cell proliferation-related genes. researchgate.net
Research has shown that 5-Azacytidine treatment can significantly alter the expression of various genes. For example, in EC9706 esophageal cancer cells, 5-azacytidine treatment upregulated the expression of cadherin 1 (CDH1) and SRY-box containing gene 17 (SOX17), which was associated with decreased promoter methylation levels of these genes. nih.gov In aged human adipose-derived mesenchymal stem cells, 5-Azacytidine treatment increased the expression levels of TET2 and TET3 genes, which are involved in DNA demethylation. plos.org Real-time RT-PCR has also been used to demonstrate that compounds including 5-Aza-CdR significantly down-regulated DNMT1 and HDAC1, and up-regulated p21, p27, and p57 genes expression. researchgate.net
While 5-Azacytidine can directly reactivate methylated genes, it can also lead to secondary effects and a cascade of deregulation in downstream unmethylated gene expression. nih.gov Therefore, validation strategies, including analysis of primary tumors, are important for confirming the identification of hypermethylated genes and pathways. nih.gov
Enzyme Activity Assays
Enzyme activity assays are utilized to measure the impact of this compound on the activity of specific enzymes, particularly DNA methyltransferases (DNMTs). This compound is known to incorporate into DNA and form covalent adducts with cellular DNMT1, leading to the depletion of enzyme activity. arborassays.comrndsystems.com
Assays such as the EpiQuik™ DNA Methyltransferase Activity/Inhibition Assay are used to quantify total DNMT activity in cell lysates following this compound treatment. medsci.org Studies have shown that 5-aza treatment can significantly decrease DNMT activity in a dose- and time-dependent manner. For instance, treatment of HT-29 cells with 10 µM 5-aza for 72 hours significantly decreased DNMT activity. medsci.org
Beyond DNMTs, 5-Azacytidine treatment can also influence the activity of other enzymes. In tomato fruits, coating with 5-Azacytidine enhanced the activity of resistance-related enzymes such as chitinase, beta-glucanase, and phenylalanine ammonia-lyase, contributing to increased resistance against gray mold. oup.com These findings highlight the broader enzymatic effects that can be modulated by 5-Azacytidine.
Cell Viability and Proliferation Assays
Assessing cell viability and proliferation is fundamental to evaluating the biological effects of this compound, particularly in the context of its potential anti-proliferative properties. Various colorimetric and luminescence-based assays are commonly employed for this purpose.
The MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a widely used colorimetric assay to measure cell viability and growth inhibition. aacrjournals.orgplos.org This assay assesses the metabolic activity of cells as an indicator of viability. Studies evaluating the growth inhibitory effect of 5-AzaC on multiple myeloma cells, PBMCs, and BMSCs have utilized the MTT assay. aacrjournals.org The Cell Counting Kit-8 (CCK-8) assay is another colorimetric method used to assess cell proliferation and quantify cell viability. nih.govresearchgate.net The CCK-8 assay has been used to demonstrate that 5-azacytidine significantly inhibited the proliferation of EC9706 esophageal cancer cells in a dose- and time-dependent manner. nih.gov Similarly, the CCK-8 assay showed that 5-azacytidine markedly inhibited the growth of OCI-LY1 cells. researchgate.net
Other methods for assessing cell viability include the trypan blue exclusion assay, which is used to count viable cells based on membrane integrity. mdpi.com Proliferation can also be measured by assessing the rate of DNA synthesis, for example, by pulsing cells with [³H]thymidine. aacrjournals.org
Research findings consistently show that this compound can inhibit cell proliferation and reduce cell viability in various cell lines, often in a dose- and time-dependent manner. nih.govplos.orgresearchgate.net For instance, treatment with 5-aza-dC decreased the viability of T-47D cells. researchgate.net In NPC cell lines, concentrations of 3 µmol/L and higher of 5-azaC resulted in cytotoxicity and significant growth suppression. plos.org
Computational and Bioinformatics Approaches
Computational and bioinformatics approaches play an increasingly important role in the investigation of this compound, particularly in analyzing large-scale biological data generated from studies on its effects. These methods help in understanding the complex molecular networks influenced by the compound and identifying potential mechanisms of action or resistance.
Bioinformatics tools are utilized for analyzing gene expression data, such as that obtained from microarray or RNA sequencing experiments, to identify differentially expressed genes and enriched pathways following this compound treatment. mdpi.commdpi.com For example, transcriptomic analysis using RNA-seq in 5-azacytidine resistant MDS/AML cell lines revealed differentially expressed mRNAs enriched in pathways related to apoptosis, chemokine signaling, PI3K/AKT, RAP1, TNF, TGF, and cancer. mdpi.com Functional and pathway analysis using tools like DAVID can identify enrichment in specific signaling pathways among genes affected by 5-Azacytidine. mdpi.com
Computational methods are also applied to analyze DNA methylation data to understand how this compound alters the epigenetic landscape. Analyzing methylation status of CpG islands is a key application. nih.gov
Future Directions and Emerging Research Areas for 5-azacytosine
Elucidation of Residual Molecular Mechanisms
Despite significant progress, the complete spectrum of molecular mechanisms underlying 5-azacytidine's effects is still being elucidated. While its primary mode of action involves the inhibition of DNA methyltransferases (DNMTs) through incorporation into DNA, leading to hypomethylation and reactivation of silenced genes, research continues to investigate additional or residual mechanisms researchgate.netuscourts.govnews-medical.netresearchgate.net. Studies are exploring how 5-azacytidine's incorporation into RNA might contribute to its biological effects, potentially disrupting RNA function and protein synthesis nih.govmims.comresearchgate.netaacrjournals.org. Furthermore, investigations are focused on understanding the mechanisms of resistance to 5-azacytidine therapy, which can involve the deregulation of various cancer-related pathways researchgate.netmdpi.com. Identifying these residual mechanisms is crucial for overcoming resistance and improving therapeutic outcomes. Research is also exploring how 5-azacytidine affects specific signaling pathways, such as the PI3K/AKT pathway, in resistant cells researchgate.netmdpi.com. The impact on microRNA expression and its correlation with target gene regulation is another area of ongoing investigation to fully understand the cellular responses to 5-azacytidine treatment nih.gov.
Personalized Medicine Approaches based on Epigenetic Signatures
The potential for personalized medicine approaches based on epigenetic signatures in the context of 5-azacytidine treatment is a rapidly developing field. Identifying specific epigenetic biomarkers that predict patient response to 5-azacytidine could significantly improve treatment selection and efficacy tandfonline.comadvancedsciencenews.com. Research is focused on identifying DNA methylation patterns, such as levels of 5-hydroxymethylcytosine (5hmC), that correlate with treatment response in diseases like AML advancedsciencenews.com. Studies have shown that a specific signature of 5hmC in certain genes may predict which patients will benefit from azacitidine-based therapies advancedsciencenews.com. Furthermore, the presence of mutations in genes involved in DNA methylation regulation, such as TET2, is being investigated as a potential predictor of response to DNMT inhibitors like 5-azacytidine mdpi.comaacrjournals.org. Understanding how these epigenetic alterations influence sensitivity to 5-azacytidine at a molecular level is key to developing predictive biomarkers and tailoring treatment strategies aacrjournals.org. Epigenetic events, similar to genetic alterations, are considered suitable for personalized medicine, and DNA methylation alterations have been used to identify tumor-specific drug responsive markers tandfonline.com.
Development of Next-Generation Epigenetic Modifiers
Building upon the knowledge gained from 5-azacytidine, the development of next-generation epigenetic modifiers is a significant area of research. This includes designing novel compounds with improved stability, specificity, and reduced toxicity compared to existing agents researchgate.netresearchgate.netxiahepublishing.com. The aim is to create epigenetic therapies that can more effectively target aberrant epigenetic modifications associated with disease. This involves the synthesis and evaluation of new nucleoside analogues and non-nucleoside inhibitors of DNMTs and other epigenetic regulators tandfonline.comxiahepublishing.com. For example, novel nucleosides like 2'-fluoro-2'-deoxy-arabinofuranosyl 5-azacytosine (2'F-araAC) are being investigated for their increased hydrolytic stability and antiproliferative activity researchgate.net. Research is also exploring combinations of epigenetic modifiers targeting different pathways, such as combining DNMT inhibitors with histone deacetylase inhibitors (HDACis), to achieve synergistic effects and overcome resistance tandfonline.comxiahepublishing.comnih.gov.
Investigations into Non-Canonical Biological Effects
Beyond its well-established role in DNA hypomethylation, research is increasingly exploring the non-canonical biological effects of 5-azacytidine. These effects may contribute to its therapeutic efficacy and could potentially be harnessed for broader applications researchgate.netnih.govresearchgate.netresearchgate.net. Studies indicate that a significant portion of 5-azacytidine is incorporated into RNA, potentially leading to effects independent of DNA demethylation aacrjournals.orgresearchgate.net. These non-canonical effects could include direct cytotoxicity through RNA incorporation, disruption of protein synthesis, or modulation of signaling pathways not directly linked to DNA methylation nih.govmims.comresearchgate.netaacrjournals.org. For instance, acute treatment with 5-azacytidine has been shown to activate the integrated stress response pathway and induce the expression of pro-apoptotic proteins independent of DNA demethylation aacrjournals.org. Research is also investigating its effects on the immune system and its potential to enhance anti-tumor immunity, which may involve mechanisms beyond epigenetic reprogramming of cancer cells researchgate.netfrontiersin.org.
Expanding Therapeutic Indications beyond Oncology
While 5-azacytidine is primarily used in oncology, there is growing interest in expanding its therapeutic indications to diseases beyond cancer, particularly those involving aberrant epigenetic regulation uni.ludatavagyanik.com. This includes exploring its potential in neurological disorders, autoimmune diseases, and other conditions where epigenetic dysregulation plays a role. For example, 5-azacytidine is being investigated for its potential in treating neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's disease by aiming to restore gene expression in affected neuronal cells datavagyanik.com. Its ability to influence differentiation pathways has also led to investigations in promoting cardiomyocyte differentiation of stem cells for potential applications in cardiovascular repair oup.com. Furthermore, its use as a research tool in studying DNA methylation patterns in various conditions, including aging and metabolic disorders, highlights its potential relevance in diverse disease areas datavagyanik.com.
Understanding Long-term Epigenetic Changes and Memory
A crucial area of future research involves understanding the long-term epigenetic changes induced by 5-azacytidine and the concept of "epigenetic memory." This includes investigating how transient exposure to 5-azacytidine can lead to durable changes in gene expression and cellular phenotype, even after the drug is cleared nih.govresearchgate.netembopress.org. Research is exploring the mechanisms by which these long-lasting epigenetic marks are maintained through cell division and their implications for therapeutic response and potential long-term effects embopress.org. Studies in animal models have shown that even short-term exposure to 5-azacytidine during development can induce long-lasting neurobehavioral deficits and impair memory, suggesting a role for epigenetic modifications in long-term cellular memory and function nih.govresearchgate.net. Understanding how 5-azacytidine influences the establishment and maintenance of epigenetic memory is vital for optimizing treatment schedules and predicting the long-term consequences of epigenetic therapies.
Q & A
Q. What experimental methods are used to verify the incorporation of 5-Azacytosine into oligonucleotides, and how do these impact DNA methyltransferase inhibition studies?
- Methodological Answer : Researchers synthesize oligonucleotides with this compound at specific CpG sites using solid-phase synthesis, followed by HPLC purification for sequence validation (Table 2, ). Inhibition efficacy is tested via enzymatic assays measuring reduced methylation activity of DNA (Cytosine-C5) methyltransferase (DNMT) . Key controls include using unmodified oligonucleotides and quantifying methyl group transfer via radiolabeled S-adenosylmethionine (SAM) .
Q. How does this compound induce hypomethylation in DNA, and what are the critical biochemical interactions involved?
- Methodological Answer : this compound acts as a mechanism-based inhibitor by forming a covalent complex with DNMT during catalysis. The nitrogen atom at position 5 replaces cytosine’s carbon, preventing methyl group transfer from SAM. Structural studies (e.g., PDB ID: 5XKP) reveal that mycobacterial enzymes like Msmeg3575 bind this compound via zinc-coordinated active sites, stabilizing the transition state .
Q. What purity standards and characterization techniques are essential for synthesizing this compound derivatives?
- Methodological Answer : High-purity synthesis requires NMR (¹H/¹³C) and mass spectrometry to confirm molecular identity. For example, 2’-deoxy-5,6-dihydro-5-azacytosine synthesis involves protecting group strategies (e.g., 4-nitrophenyl ethoxycarbonyl) to prevent side reactions, followed by HPLC purification . Purity thresholds (>95%) are critical for reproducibility in biological assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported efficacy across different cell lines or in vivo models?
- Methodological Answer : Contradictions often arise from variability in DNMT isoform expression, SAM pool dynamics, or epigenetic context. A robust approach includes:
- Comparative dose-response assays across models.
- Genome-wide methylation profiling (e.g., bisulfite sequencing) to identify locus-specific effects.
- Pharmacokinetic studies to assess bioavailability and metabolite interference (e.g., deamination to 5-azauridine) .
Q. What strategies optimize the design of this compound-containing MOFs (Metal-Organic Frameworks) for environmental sensing applications?
- Methodological Answer : Ammelide, synthesized via hydrogen peroxide oxidation of this compound, serves as a ligand for Cd(II)-based MOFs. Key parameters include:
- Stability testing in aqueous media (e.g., boiling water resistance).
- Sensitivity calibration using Stern-Volmer plots (e.g., Ksv = 2.93×10<sup>4</sup> M<sup>-1</sup> for dichromate ion detection) .
- Crystallographic validation of pore size and ligand-metal coordination .
Q. How can researchers address challenges in replicating in vitro this compound results in in vivo epigenetic studies?
- Methodological Answer :
- Tissue-specific delivery systems (e.g., nanoparticle encapsulation) to mitigate rapid deamination.
- Longitudinal methylation tracking using CRISPR-dCas9-based reporters.
- Control for off-target effects via RNA-seq/ChIP-seq to distinguish DNMT inhibition from histone modification crosstalk .
Q. What computational tools are recommended for predicting this compound’s interactions with novel enzyme targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) model binding affinities using crystal structures (e.g., Msmeg3575, PDB 5XKP). Focus on:
- Zinc-binding site compatibility .
- Free energy calculations (MM/PBSA) to validate transition-state stabilization .
Data Contradiction and Reproducibility
Q. What experimental controls are critical when observing variable this compound-induced cytotoxicity?
- Methodological Answer :
- Include SAM/SAH ratio quantification to rule out metabolic confounding.
- Use isogenic cell lines with DNMT knockouts to confirm on-target effects.
- Standardize cell culture conditions (e.g., hypoxia, serum starvation) to minimize epigenetic drift .
Q. How should researchers validate the specificity of this compound’s hypomethylation effects in genome-wide studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.